molecular formula C20H25N5O2S B6436742 7-methoxy-3-({1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one CAS No. 2548979-96-8

7-methoxy-3-({1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one

Cat. No.: B6436742
CAS No.: 2548979-96-8
M. Wt: 399.5 g/mol
InChI Key: OJLITORPQRKKGX-UHFFFAOYSA-N
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Description

"7-methoxy-3-({1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one" is a synthetic organic compound This compound stands out due to its unique combination of functional groups and complex molecular structure, making it of significant interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of "7-methoxy-3-({1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one" can involve multiple steps, typically starting from commercially available precursors. Here's a generalized outline:

  • Formation of the quinazolinone core: : Starting from anthranilic acid derivatives, the quinazolinone core can be synthesized through cyclization reactions under basic conditions.

  • Attachment of the thiadiazole ring: : The 1,3,4-thiadiazole moiety can be introduced via a nucleophilic substitution reaction using appropriate thiadiazole precursors.

  • Introduction of the piperidine ring: : The piperidine ring can be coupled through reductive amination or similar methodologies.

  • Methoxylation: : The methoxy group can be introduced via methylation reactions, often using methyl iodide and a strong base.

Industrial Production Methods

While the specific industrial production methods can vary, typically, they involve scaling up the laboratory procedures with optimizations for cost-efficiency, yield, and safety. This can include modifications in solvents, temperature control, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

"7-methoxy-3-({1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one" can undergo various chemical reactions, including:

  • Oxidation: : Can potentially oxidize the methoxy group to form a hydroxyl group.

  • Reduction: : The ketone group in the quinazolinone core can be reduced to an alcohol.

  • Substitution: : The methoxy group may undergo nucleophilic substitution under certain conditions.

Common Reagents and Conditions

  • Oxidation: : Chromium-based reagents like PCC or Dess-Martin periodinane.

  • Reduction: : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

  • Substitution: : Nucleophiles like amines or alkoxides in the presence of base.

Major Products

  • From oxidation: : Corresponding hydroxyl derivative.

  • From reduction: : Alcohol derivative of the quinazolinone.

  • From substitution: : Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, "7-methoxy-3-({1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one" serves as a precursor in synthetic pathways and a building block for designing new molecules.

Biology

Biologically, this compound can be used in studying enzyme interactions and as a model compound for understanding biological mechanisms.

Medicine

In medicine, research often focuses on its potential as a therapeutic agent due to its unique structural characteristics. It could play a role in developing drugs targeting specific pathways or receptors.

Industry

Industrially, this compound could be used in the development of new materials or as a specialty chemical in various manufacturing processes.

Mechanism of Action

The mechanism by which "7-methoxy-3-({1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one" exerts its effects is through its interaction with molecular targets, potentially including enzymes, receptors, and ion channels. Its precise pathways can involve modulation of specific cellular signals or inhibition/activation of biological processes.

Comparison with Similar Compounds

Comparing "7-methoxy-3-({1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one" with similar compounds highlights its uniqueness:

  • Similar Compounds: : Compounds with similar frameworks like other quinazolinones, thiadiazole derivatives, and piperidine-containing molecules.

  • Uniqueness: : The specific arrangement of functional groups in this compound may confer unique biological activity or chemical reactivity that is not observed in its analogs.

Properties

IUPAC Name

7-methoxy-3-[[1-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O2S/c1-13(2)18-22-23-20(28-18)24-8-6-14(7-9-24)11-25-12-21-17-10-15(27-3)4-5-16(17)19(25)26/h4-5,10,12-14H,6-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJLITORPQRKKGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(S1)N2CCC(CC2)CN3C=NC4=C(C3=O)C=CC(=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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